molecular formula C19H20N2O2S B2801112 N-(3,5-dimethylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide CAS No. 862980-12-9

N-(3,5-dimethylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide

Cat. No. B2801112
CAS RN: 862980-12-9
M. Wt: 340.44
InChI Key: XACFEASWGSPODZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide is a chemical compound that belongs to the family of benzothiazepines. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzothiazepine derivatives, including compounds closely related to N-(3,5-dimethylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide, have been synthesized through various chemical reactions, showcasing the versatility of these compounds in chemical synthesis. For instance, a study presented an efficient method for the synthesis of new 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides through a five-component condensation reaction, highlighting the compound's role in developing new chemical entities with potential pharmacological activities (Akbarzadeh et al., 2012).

Antifungal and Antibacterial Activities

  • Some derivatives have been evaluated for their antifungal and antibacterial properties, suggesting a potential for these compounds in developing new antimicrobial agents. For example, N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides demonstrated appreciable antifungal activity against various fungal strains, indicating the therapeutic potential of benzothiazepine derivatives in treating fungal infections (Gupta & Wagh, 2006).

Enantioselective Synthesis

  • Research has also focused on the enantioselective synthesis of benzothiazepines, which is crucial for creating drugs with specific optical activity. A study developed a one-pot enantioselective route to N-unprotected 2,3-dihydro-1,5-benzothiazepinones, demonstrating a method for accessing enantioenriched unprotected 1,5-benzothiazepines, which are useful for rapid derivatization in drug discovery (Meninno, Volpe, & Lattanzi, 2017).

Potential as Imaging Ligands

  • Benzothiazepine derivatives have been explored as potential ligands for imaging studies, such as positron emission tomography (PET), to investigate central neurokinin (NK1) receptors. This application highlights the compound's potential in the development of diagnostic tools and therapeutic agents targeting the central nervous system (De Mey et al., 2005).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13-9-14(2)11-15(10-13)20-18(22)12-21-16-5-3-4-6-17(16)24-8-7-19(21)23/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACFEASWGSPODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CCSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

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